Reduced Anticholinergic Liability of (E)-10-Hydroxynortriptyline vs. Nortriptyline in Human Subjects
In a double-blind, crossover clinical study with healthy male subjects, the anticholinergic effect of equimolar doses of nortriptyline and E-10-hydroxynortriptyline was assessed by measuring saliva flow. Nortriptyline significantly reduced saliva flow compared to both placebo and E-10-OH-NT. In contrast, the effect of E-10-OH-NT was not distinguishable from placebo, confirming a considerably reduced anticholinergic profile [1].
| Evidence Dimension | Anticholinergic effect (Saliva Flow) |
|---|---|
| Target Compound Data | No significant difference from placebo |
| Comparator Or Baseline | Nortriptyline (50 mg, equimolar dose); Significant reduction compared to placebo (P < 0.01) |
| Quantified Difference | Statistically significant reduction by nortriptyline only (P < 0.05 for NT vs. E-10-OH-NT) |
| Conditions | Healthy male subjects; equimolar oral doses; double-blind, crossover study |
Why This Matters
This data confirms E-10-OH-NT is the preferred reference standard for research aiming to dissect the therapeutic norepinephrine reuptake inhibition from the dose-limiting anticholinergic side effects of tricyclic antidepressants.
- [1] Nordin C, Bertilsson L, Otani K, Widmark A. Little anticholinergic effect of E-10-hydroxynortriptyline compared with nortriptyline in healthy subjects. Clin Pharmacol Ther. 1987 Jan;41(1):97-102. doi: 10.1038/clpt.1987.16. PMID: 3802713. View Source
